molecular formula C17H22ClNO3 B2595171 N-[(5-Chlorofuran-2-yl)methyl]-N-(8-oxaspiro[4.5]decan-4-yl)prop-2-enamide CAS No. 2411294-41-0

N-[(5-Chlorofuran-2-yl)methyl]-N-(8-oxaspiro[4.5]decan-4-yl)prop-2-enamide

Cat. No.: B2595171
CAS No.: 2411294-41-0
M. Wt: 323.82
InChI Key: FLNUIUIKJODEGT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 5-chlorofuran ring, a spirodecan ring, and an amide group. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the chlorofuran, spirodecan, and amide groups. For example, the chlorofuran moiety could potentially undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorofuran and amide groups could potentially affect its solubility and stability .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Standard safety precautions should be taken when handling this compound, including the use of personal protective equipment .

Properties

IUPAC Name

N-[(5-chlorofuran-2-yl)methyl]-N-(8-oxaspiro[4.5]decan-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO3/c1-2-16(20)19(12-13-5-6-15(18)22-13)14-4-3-7-17(14)8-10-21-11-9-17/h2,5-6,14H,1,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNUIUIKJODEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=CC=C(O1)Cl)C2CCCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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